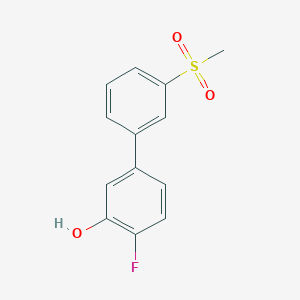![molecular formula C16H14FNO2 B6374933 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261918-59-5](/img/structure/B6374933.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% (4-CPF-2-F) is a fluorinated phenol that has been the subject of numerous scientific studies. It is a component of a family of compounds known as cyclopropylaminocarbonylphenyls, which are used in a variety of industrial and research applications. 4-CPF-2-F is a versatile compound with a wide variety of properties and applications, including the synthesis of other compounds, and its use as a laboratory reagent.
科学的研究の応用
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is used as a reagent to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. In drug discovery, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is used as a reagent for the synthesis of polymers and other materials.
作用機序
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is not fully understood, but it is believed to act as a proton transfer agent. It is thought to act by transferring protons between molecules, which can lead to the formation of new molecules or the breakdown of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% are not well understood. In laboratory studies, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been shown to have an inhibitory effect on the activity of enzymes involved in fatty acid metabolism, as well as an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.
実験室実験の利点と制限
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile reagent that can be used in a variety of reactions. However, it is important to note that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is a toxic compound and should be handled with care.
将来の方向性
The potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% are numerous. Further research could be conducted to explore the biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%, as well as its potential applications in drug discovery and material science. Additionally, further research could be conducted to explore the potential of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% as a proton transfer agent, as well as its potential applications in organic synthesis. Finally, further research could be conducted to explore the potential of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% as a starting material for the synthesis of novel compounds.
合成法
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, while the Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid or an ester. In both methods, the resulting compound is 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%.
特性
IUPAC Name |
N-cyclopropyl-3-(3-fluoro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBJOWHOOACIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684510 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-59-5 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374927.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)